1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one
Overview
Description
1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one is a chemical compound with the molecular formula C9H9FO3S and a molecular weight of 216.23 g/mol . It is known for its unique structural features, including a fluoro group and a methanesulfonyl group attached to a phenyl ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one typically involves the reaction of 3-fluoro-4-methanesulfonylbenzaldehyde with an appropriate reagent to introduce the ethanone moiety. Common reagents used in this synthesis include acetyl chloride or acetic anhydride in the presence of a catalyst such as aluminum chloride. The reaction is usually carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The fluoro and methanesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenyl ethanones .
Scientific Research Applications
1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one involves its interaction with specific molecular targets. The fluoro and methanesulfonyl groups play a crucial role in its reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluoro-4-methylphenyl)ethan-1-one: Similar structure but lacks the methanesulfonyl group.
1-(3-Chloro-4-methanesulfonylphenyl)ethan-1-one: Contains a chloro group instead of a fluoro group.
1-(3-Fluoro-4-methanesulfonylphenyl)propan-1-one: Has a propanone moiety instead of ethanone.
Uniqueness
1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one is unique due to the presence of both fluoro and methanesulfonyl groups, which impart distinct chemical and physical properties. These features make it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-(3-fluoro-4-methylsulfonylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3S/c1-6(11)7-3-4-9(8(10)5-7)14(2,12)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZKXACVKHEXCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)S(=O)(=O)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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